![molecular formula C12H18N2O B2551521 1-((6-Methylpyridin-2-yl)methyl)piperidin-3-ol CAS No. 1497182-34-9](/img/structure/B2551521.png)
1-((6-Methylpyridin-2-yl)methyl)piperidin-3-ol
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Description
“1-((6-Methylpyridin-2-yl)methyl)piperidin-3-ol” is a chemical compound . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Molecular Structure Analysis
The molecular structure of “1-((6-Methylpyridin-2-yl)methyl)piperidin-3-ol” includes a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound also contains a methylpyridinyl group .
Scientific Research Applications
Synthesis of Etoricoxib Intermediate
The compound is used in the process of preparing 1-(6-methylpyridin-3-yl)-2-[4-(methyl sulfonyl)phenyl]ethanone, an intermediate of the synthesis of Etoricoxib . Etoricoxib is a medication that belongs to a class of drugs known as non-steroidal anti-inflammatory drugs (NSAIDs), and it’s primarily used to treat conditions like arthritis and gout.
Reactions with Pentafluoro- and Pentachloropyridine
The compound has been reported to react with pentafluoro- and pentachloropyridines . In these reactions, 6-Methylpyridin-2-ol in reaction with pentafluoropyridine gave 2,3,5,6-tetrafluoro-4-[(6-methylpyridin-2-yl)oxy]pyridine as the only product . These reactions can be used to synthesize a wide range of polyfunctional pyridine derivatives.
Cytostatic Activity
The compound has shown significant cytostatic activity for cultured L1210 cells . Cytostatic agents are used in cancer treatment to inhibit the growth and multiplication of cancer cells.
properties
IUPAC Name |
1-[(6-methylpyridin-2-yl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-4-2-5-11(13-10)8-14-7-3-6-12(15)9-14/h2,4-5,12,15H,3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMMIDLVNJQEEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol |
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